molecular formula C18H19NO4 B13088887 3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid CAS No. 1131595-05-5

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid

Cat. No.: B13088887
CAS No.: 1131595-05-5
M. Wt: 313.3 g/mol
InChI Key: BSBCLJIXIYMPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of propanoic acid, featuring a benzyloxycarbonyl group and an aminomethylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on charcoal for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides protection to the amino group and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

CAS No.

1131595-05-5

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-[3-(phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid

InChI

InChI=1S/C18H19NO4/c20-17(21)10-9-14-7-4-8-16(11-14)12-19-18(22)23-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-13H2,(H,19,22)(H,20,21)

InChI Key

BSBCLJIXIYMPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=CC(=C2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.